molecular formula C11H10ClN3O B2641780 3-(4-Chlorophenyl)-5-methoxy-6-methyl-1,2,4-triazine CAS No. 866039-26-1

3-(4-Chlorophenyl)-5-methoxy-6-methyl-1,2,4-triazine

Cat. No.: B2641780
CAS No.: 866039-26-1
M. Wt: 235.67
InChI Key: VPSFSJFGYPWTBZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-methoxy-6-methyl-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-methoxy-6-methyl-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzonitrile with methoxyacetonitrile in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-methoxy-6-methyl-1,2,4-triazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The methoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions include substituted triazines, hydroxyl derivatives, and various oxidized or reduced forms of the original compound.

Scientific Research Applications

3-(4-Chlorophenyl)-5-methoxy-6-methyl-1,2,4-triazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-methoxy-6-methyl-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1,2,4-triazine: Lacks the methoxy and methyl groups, which may result in different chemical and biological properties.

    5-Methoxy-1,2,4-triazine:

    6-Methyl-1,2,4-triazine: Lacks the chlorophenyl and methoxy groups, leading to distinct properties.

Uniqueness

3-(4-Chlorophenyl)-5-methoxy-6-methyl-1,2,4-triazine is unique due to the presence of all three substituents (chlorophenyl, methoxy, and methyl groups) on the triazine ring. This combination of functional groups imparts specific chemical reactivity and potential biological activities that are not observed in the similar compounds listed above.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methoxy-6-methyl-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-7-11(16-2)13-10(15-14-7)8-3-5-9(12)6-4-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSFSJFGYPWTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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